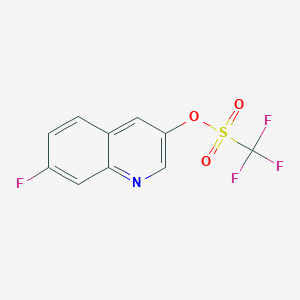
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonicacid,disodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid, disodium salt (CAS Number: 84-48-0) is a chemical compound with the molecular formula C14H8O5S. It belongs to the anthraquinone family and contains two sulfonic acid groups. The compound is typically found as a green solid .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves reacting 1-aminoanthraquinone with o-toluoyl chloride (2-methylbenzoyl chloride) under standard amide formation conditions. This reaction yields the desired N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide in high yield .
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available. it can be synthesized in the laboratory using the above synthetic route.
Chemical Reactions Analysis
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid can undergo various chemical reactions:
Oxidation: It may participate in oxidation reactions due to the presence of carbonyl groups.
Reduction: Reduction of the carbonyl groups can yield the corresponding dihydroanthracene derivatives.
Substitution: The sulfonic acid groups make it susceptible to substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have pharmaceutical applications.
Industry: Employed in dye synthesis and other chemical processes.
Mechanism of Action
The exact mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its disulfonic acid functionality. Similar compounds include anthraquinone derivatives like sodium anthraquinone-2-sulfonate and 1-aminoanthraquinone-2-sulfonic acid .
Remember that this information is based on available literature, and further research may reveal additional insights
Properties
Molecular Formula |
C14H8Na2O8S2 |
|---|---|
Molecular Weight |
414.3 g/mol |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);; |
InChI Key |
XGIUVUYQBMISOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



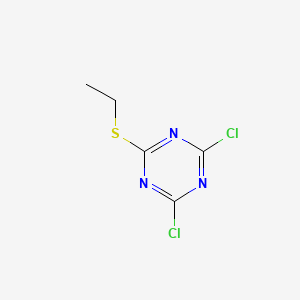
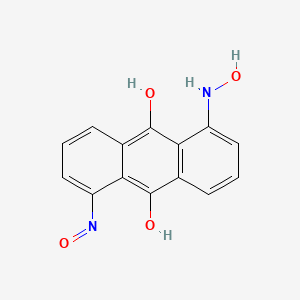
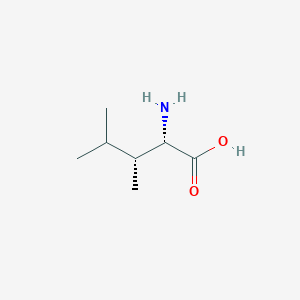

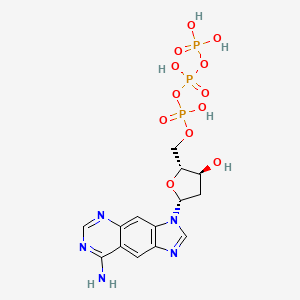
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
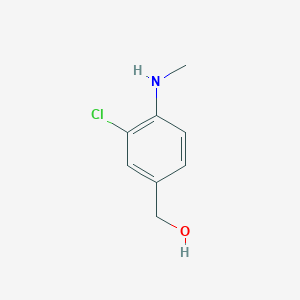

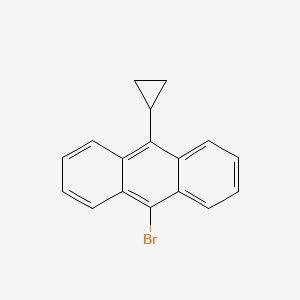
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)

